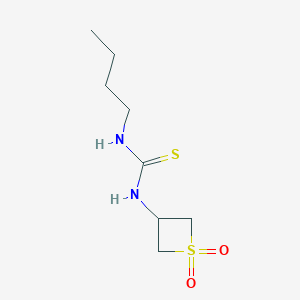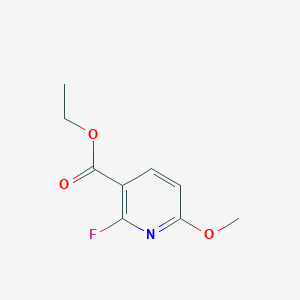![molecular formula C7H7NO3 B13010878 5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B13010878.png)
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the dehydration of 5-trichloromethylisoxazole .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, where the compound is synthesized in large quantities to meet industrial demands . These methods typically employ efficient and scalable synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-5-carboxylic acid: Another member of the isoxazole family with similar structural features.
4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole: A derivative with antibacterial and antifungal activity.
Uniqueness
5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)4-1-5-3-8-11-6(5)2-4/h3-4H,1-2H2,(H,9,10) |
InChI Key |
ZPOUCQDMVHSWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


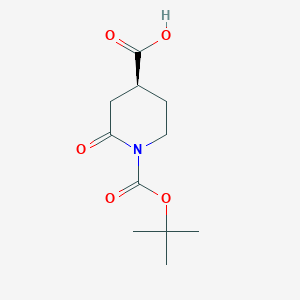
![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
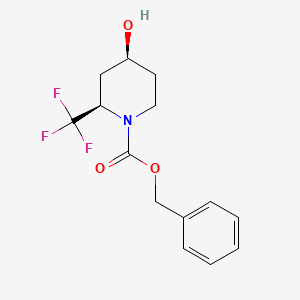
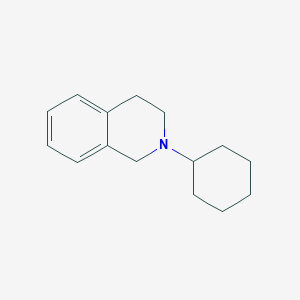
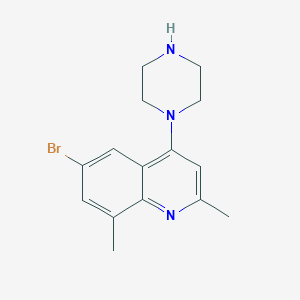
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
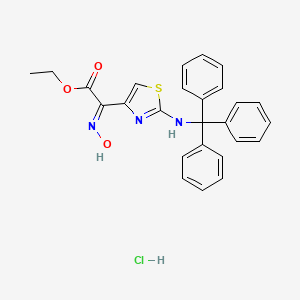
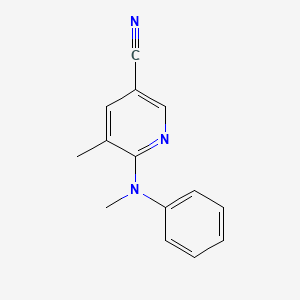

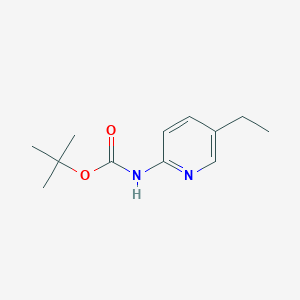

![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
